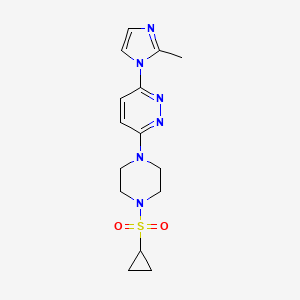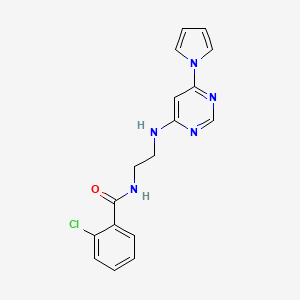![molecular formula C14H20N2O3 B2797803 tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate CAS No. 1003589-96-5](/img/structure/B2797803.png)
tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate is a heterocyclic compound that belongs to the class of pyridoazepines This compound is characterized by its unique structure, which includes a pyridine ring fused to an azepine ring, with a tert-butyl ester and a hydroxyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the azepine ring. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol or amine derivative .
Scientific Research Applications
tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure but differ in their functional groups and biological activities.
Benzazepines: Another class of heterocyclic compounds with a seven-membered ring fused to a benzene ring, used in various therapeutic applications.
Uniqueness
tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate is unique due to its specific functional groups and the combination of a pyridine and azepine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
tert-butyl 2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-8-6-10-4-5-12(17)15-11(10)7-9-16/h4-5H,6-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTTZKUQCVRCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)NC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2797721.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2797724.png)
![N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide](/img/structure/B2797725.png)
![3-(2-chlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2797728.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2797730.png)




![4-cyano-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2797739.png)

